Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Description
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS: 787-07-5) is a cyclic diketone ester with the molecular formula C₁₂H₁₆O₆ and a molecular weight of 256.25 g/mol . It is also known as diethyl succinylo succinate and is structurally characterized by a central cyclohexane ring substituted with two ketone groups at positions 2 and 5 and two ethyl ester groups at positions 1 and 4 . This compound is primarily used as a precursor in organic synthesis, particularly for constructing heterocyclic frameworks and luminescent materials . Its high purity (≥95%) and solubility in organic solvents make it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKWGMNRWCYVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883582 | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787-07-5 | |
| Record name | Diethyl succinylsuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=787-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl succinylo succinate | |
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| Record name | Diethyl succinylo succinate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl succinylsuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.207 | |
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Preparation Methods
Reaction Conditions and Mechanism
-
Acid-Catalyzed Esterification :
Succinyl succinic acid reacts with excess ethanol in the presence of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) under reflux. The reaction typically proceeds at 80–100°C for 6–12 hours, achieving yields of 70–85%.The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carboxyl group and facilitating nucleophilic attack by ethanol.
-
Solvent-Free Systems :
Modern adaptations employ solvent-free conditions with catalytic p-toluenesulfonic acid (PTSA) to reduce environmental impact. This method achieves comparable yields (75–80%) at 110°C within 4–6 hours.
Transesterification of Dimethyl 2,5-Dioxocyclohexane-1,4-Dicarboxylate
For laboratories with access to the dimethyl ester, transesterification offers a practical pathway to the diethyl derivative. This method leverages the reactivity of methyl esters toward nucleophilic acyl substitution with ethanol.
Protocol and Catalysts
-
Base-Catalyzed Transesterification :
A mixture of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, excess ethanol, and sodium ethoxide (NaOEt) is refluxed at 78°C for 8–10 hours. The reaction achieves 65–75% yield, with methanol removed via distillation to shift equilibrium. -
Acid-Catalyzed Variants :
Titanium isopropoxide (Ti(OiPr)₄) or sulfuric acid can also drive transesterification at higher temperatures (90–100°C), though yields remain similar.
Industrial Scalability
-
Continuous Flow Systems :
Patent US20190211144A1 highlights the use of continuous flow reactors to enhance efficiency, reducing reaction times to 2–3 hours with 80% conversion.
Claisen Condensation of Ethyl Acetoacetate
A less conventional but mechanistically intriguing route involves the Claisen condensation of ethyl acetoacetate. This method constructs the cyclohexane ring via intramolecular cyclization.
Reaction Design
-
Base-Mediated Cyclization :
Ethyl acetoacetate undergoes deprotonation with sodium hydride (NaH) in tetrahydrofuran (THF), forming an enolate that attacks a neighboring carbonyl group. The reaction proceeds at 0°C to room temperature over 24 hours, yielding 50–60% of the diethyl ester. -
Side Reactions :
Competing intermolecular condensations may form linear oligomers, necessitating careful control of dilution and temperature.
Dieckmann Cyclization of Diethyl 3-Oxopentanedioate
The Dieckmann cyclization, a classical method for forming cyclic β-keto esters, provides another viable pathway.
Synthetic Steps
Yield and Limitations
-
Yields range from 55–65%, with purification requiring column chromatography to remove uncyclized material.
Oxidative Methods from Dihydroxy Precursors
Although less common, oxidation of dihydroxy intermediates offers an alternative route.
Example Pathway
-
Synthesis of Diethyl 2,5-Dihydroxycyclohexane-1,4-Dicarboxylate :
Reduction of the diketone precursor (e.g., using NaBH₄) yields the dihydroxy compound. -
Oxidation to Diketone :
Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) oxidizes the hydroxyl groups to ketones, completing the synthesis.
Practical Considerations
-
This two-step process suffers from moderate overall yields (40–50%) and stringent purification requirements.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | 70–85 | 80–100 | 6–12 | Simplicity, high yield |
| Transesterification | 65–75 | 78–100 | 8–10 | Utilizes dimethyl precursor |
| Claisen Condensation | 50–60 | 0–25 | 24 | Builds ring from simple esters |
| Dieckmann Cyclization | 55–65 | 25–80 | 12–24 | Mechanistically elegant |
| Oxidative Pathway | 40–50 | 0–100 | 24–48 | Versatile for derivatives |
Chemical Reactions Analysis
Types of Reactions: Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
Scientific Research Applications
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It is utilized in the production of pigments, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates that participate in various biochemical processes. These intermediates can interact with enzymes, receptors, and other cellular components, leading to the observed effects .
Comparison with Similar Compounds
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS: 6289-46-9)
Structural Differences : Replaces ethyl esters with methyl groups.
Physical Properties :
- Molecular weight: 228.2 g/mol .
- Melting point: 152–156°C .
- Solubility: 0.0016 g/L in water; highly soluble in methanol and other organic solvents . Applications:
- Used to synthesize fluorescent probes (e.g., DMSS-AM) with dual-state emission (DSE) for bioimaging .
- Key intermediate in heterocyclic compound synthesis (e.g., α,β-unsaturated ketones and fused ring systems) .
Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (CAS: 843-59-4)
Structural Differences : Incorporates a bicyclo[2.2.2]octane scaffold instead of a cyclohexane ring.
Physical Properties :
- Molecular weight: 298.3 g/mol (estimated).
- Solubility: Likely lower in water due to increased hydrophobicity from the bicyclo framework.
Applications : - Limited data, but strained bicyclo systems are often used in catalysis or materials with unique photophysical properties .
Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7, CAS: N/A)
Structural Differences : Features a dioxolane ring fused to a hydroxyphenyl group.
Physical Properties :
- Melting point: 94–95°C .
- Optical activity: [α]²⁰D = −80 (CHCl₃), indicating chirality .
Biological Activity : - Exhibits antibacterial and antifungal activity (MIC range: 4.8–5000 µg/mL) against pathogens like S. aureus and C. albicans .
Comparative Analysis of Key Properties
Biological Activity
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS Number: 787-07-5) is an organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound is a diester derivative of cyclohexanedione characterized by two ester groups at the 1 and 4 positions of the cyclohexane ring. Its molecular formula is C₁₂H₁₆O₆, with a molecular weight of 256.25 g/mol. The compound exhibits properties that allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The presence of hydroxyl and ester groups facilitates hydrogen bonding and other interactions, which can modulate enzyme activity and influence biochemical pathways.
Potential Mechanisms Include:
- Enzyme Modulation : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial and Anticancer Properties : Research indicates that derivatives are being investigated for their potential antimicrobial and anticancer activities.
Applications in Medicine and Research
This compound has been explored for various applications in medicine and scientific research:
Therapeutic Uses
- Anti-inflammatory Agents : Studies are ongoing to evaluate the compound's potential as an anti-inflammatory agent due to its interaction with inflammatory pathways.
- Drug Development : The compound serves as an intermediate in synthesizing novel therapeutic agents, particularly in developing polymers with drug delivery applications .
Case Studies
- Poly(Amine Esters) Synthesis : A notable study demonstrated the reaction of this compound with benzylamine to yield poly(amine esters), which have potential applications in drug delivery systems due to their biodegradability and tunable properties.
- Antimicrobial Activity : Research has indicated that certain derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, a derivative was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria in vitro.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O₆ |
| Molecular Weight | 256.25 g/mol |
| Melting Point | 154-157 °C |
| CAS Number | 787-07-5 |
| IUPAC Name | This compound |
Table 2: Biological Activities and Applications
| Activity Type | Description |
|---|---|
| Antioxidant | Potential protective effects against oxidative stress |
| Antimicrobial | Inhibitory effects on various pathogens |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Drug Delivery | Building block for biodegradable polymers |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
